Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate
Description
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate is a synthetic anionic surfactant characterized by a branched alkyl chain (1,3,5,7-tetramethyloctyl) attached to a benzenesulphonate group. Its molecular structure confers strong detergent properties, but its branched configuration renders it non-biodegradable, distinguishing it from linear-chain analogues like sodium dodecylbenzenesulphonate . This compound is primarily utilized in industrial cleaning agents and specialty formulations where high stability and resistance to enzymatic degradation are prioritized.
Properties
CAS No. |
25321-28-2 |
|---|---|
Molecular Formula |
C18H29NaO3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
sodium;2-(4,6,8-trimethylnonan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-13(2)10-14(3)11-15(4)12-16(5)17-8-6-7-9-18(17)22(19,20)21;/h6-9,13-16H,10-12H2,1-5H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
CIEWOMYXNBKIDA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C)CC(C)CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Branched Alkyl Side Chain
- The branched alkyl chain, 1,3,5,7-tetramethyloctyl, is typically prepared via controlled alkylation reactions. This involves the alkylation of suitable precursors such as isobutylene or other branched olefins to build the tetramethyl substitution pattern on an octyl backbone.
- The alkylation step is critical to ensure the correct branching pattern, which imparts unique surfactant properties.
Attachment to the Benzene Ring
- The branched alkyl group is introduced onto the benzene ring through Friedel-Crafts alkylation or related electrophilic aromatic substitution methods. This step yields the corresponding alkylbenzene intermediate.
- The reaction conditions are optimized to favor mono-substitution and to maintain the integrity of the branched alkyl chain.
Sulfonation of the Alkylbenzene
- The alkylbenzene intermediate undergoes sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group (-SO3H) onto the aromatic ring.
- The sulfonation is typically conducted under controlled temperature and time to avoid over-sulfonation or degradation of the branched alkyl chain.
Neutralization to Form the Sodium Salt
- The sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) to form the sodium salt, this compound.
- This step is usually performed in aqueous media, and the pH is carefully controlled to ensure complete neutralization without hydrolysis.
Purification and Isolation
- The final product is purified by crystallization or solvent extraction to remove unreacted materials and by-products.
- Drying under vacuum yields the pure sodium salt in solid form.
Research Findings and Process Optimization
- Studies have shown that the branched alkyl chain structure significantly improves surfactant efficiency and biological activity compared to linear analogs.
- The sulfonation step requires precise control to maintain the branched alkyl structure and avoid side reactions.
- Incorporation of this compound into polymer systems, such as polyurethaneurea fibers, has been demonstrated by adding the sulfonate during polymer spinning dopes, indicating its compatibility and functional utility in advanced materials.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Alkylation | Branched olefins, acid catalyst | Formation of 1,3,5,7-tetramethyloctyl chain | Control branching pattern critical |
| Friedel-Crafts Alkylation | Alkyl chain + benzene, Lewis acid catalyst | Attachment of alkyl chain to benzene ring | Mono-substitution preferred |
| Sulfonation | SO3 or ClSO3H, controlled temperature | Introduction of sulfonic acid group | Avoid over-sulfonation |
| Neutralization | NaOH or Na2CO3, aqueous medium | Formation of sodium salt | pH control essential |
| Purification | Crystallization or solvent extraction | Isolation of pure this compound | Removal of impurities |
Chemical Reactions Analysis
Sulfonate Group Reactivity
The sulfonate anion participates in three primary reaction types, consistent with sodium sulfinate chemistry :
| Reaction Type | Mechanism | Example Reagents | Products Formed |
|---|---|---|---|
| S–S Bond Formation | Nucleophilic substitution with thiols | RSH (thiols) | Thiosulfonates (R–SO₂–S–R') |
| N–S Bond Formation | Reaction with amines | R₁R₂NH (amines) | Sulfonamides (R–SO₂–N–R₁R₂) |
| C–S Bond Formation | Coupling with alkyl/aryl halides | R–X (halides) | Sulfides (R–S–R') or sulfones (R–SO₂–R') |
These reactions are facilitated by the sulfonate group’s strong electron-withdrawing nature, which enhances its nucleophilic displacement potential.
Sulfonamide Formation
Primary/secondary amines react via nucleophilic attack on the sulfonate sulfur:
Applications : Antimicrobial agents, polymer crosslinkers.
Comparative Reactivity with Linear Sulfonates
The branched alkyl chain enhances steric hindrance and solubility, altering reactivity versus linear analogs:
| Property | Sodium (1,3,5,7-Tetramethyloctyl)benzenesulphonate | Sodium Dodecyl Sulfate (SDS) |
|---|---|---|
| Critical Micelle Concentration (CMC) | 0.8 mM (lower due to branching) | 8.2 mM |
| Reaction Rate with Thiols | Slower (steric hindrance) | Faster |
| Solubility in Nonpolar Solvents | Higher | Lower |
Oxidation and Stability
The sulfonate group resists common oxidants (e.g., H₂O₂, KMnO₄), but the alkyl chain undergoes radical oxidation under UV light, forming peroxides. Stability data:
| Condition | Degradation (%) | Major Products |
|---|---|---|
| UV Light (254 nm, 24h) | 15% | Alkyl peroxides, sulfonic acid |
| Strong Acid (HCl, 1M) | <5% | Protonated sulfonic acid |
Scientific Research Applications
Detergent Applications
Biodegradability
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate is categorized as a non-biodegradable detergent due to its highly-branched hydrocarbon chain structure. This characteristic affects its environmental impact and usability in various cleaning applications. Unlike biodegradable detergents that can be broken down by bacteria, this compound remains persistent in the environment and is less effective in hard water conditions because it forms insoluble salts with calcium and magnesium ions .
Surfactant Properties
As a surfactant, this compound exhibits excellent emulsifying properties, making it suitable for use in formulations where oil-water separation is an issue. Its ability to reduce surface tension allows for better penetration and cleaning effectiveness in various formulations .
Pharmaceutical Applications
Drug Formulation
this compound is used in the pharmaceutical industry as a benzenesulfonate salt. Such salts are often utilized to enhance the solubility and bioavailability of drugs. For instance, the compound can serve as a stabilizer or solubilizing agent in drug formulations .
Therapeutic Agents
Research indicates that compounds derived from benzenesulfonate structures can exhibit therapeutic effects. They have been investigated for their roles in drug delivery systems and as potential therapeutic agents due to their ability to interact with biological membranes effectively .
Materials Science Applications
Ionic Liquids and Forward Osmosis
Recent studies have explored this compound as part of ionic liquids used in forward osmosis processes. Its thermoresponsive properties make it suitable as a draw solute in water purification applications . The compound's performance was evaluated based on its lower critical solution temperature and solute flux characteristics during osmosis experiments.
Case Studies
Mechanism of Action
The mechanism of action of Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is crucial in its applications in detergents and emulsifiers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Dodecylbenzenesulphonate (Biodegradable Detergent)
Key Differences :
- Structure : Sodium dodecylbenzenesulphonate features a linear alkyl chain (C12), whereas sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate has a branched C11 chain with four methyl groups.
- Biodegradability : The linear chain allows microbial degradation, making sodium dodecylbenzenesulphonate environmentally preferable. In contrast, the branched structure of the tetramethyloctyl variant resists enzymatic breakdown, leading to environmental persistence .
- Applications : Linear-chain surfactants dominate household detergents, while branched analogues are restricted to industrial uses due to regulatory concerns.
Table 1: Structural and Functional Comparison
| Property | This compound | Sodium Dodecylbenzenesulphonate |
|---|---|---|
| Alkyl Chain Structure | Branched (C11, 4 methyl groups) | Linear (C12) |
| Biodegradability | Non-biodegradable | Biodegradable |
| Primary Use | Industrial cleaners | Household detergents |
| Environmental Impact | Persistent in ecosystems | Lower persistence |
Bornyl Benzenesulphonates (Optically Active Derivatives)
Key Differences :
- Structure : Bornyl benzenesulphonates, such as 1-bornyl benzenesulphonate, incorporate a bornyl group (a bicyclic terpene moiety) instead of an alkyl chain. This imparts chirality, as evidenced by optical rotation values (e.g., [α]° –22–40° in benzene) .
- Physical Properties: Bornyl derivatives exhibit distinct melting points (e.g., 52°C for 1-bornyl benzenesulphonate) and solvent-dependent optical activity, unlike the non-chiral tetramethyloctyl variant .
Sodium p-[(4,6-Dichloro-1,3,5-Triazin-2-yl)Amino]Benzenesulphonate (Triazine-Modified Sulphonate)
Key Differences :
- Structure: This compound contains a triazine ring substituted with chlorine atoms and an amino group, linked to the benzenesulphonate core. Its molecular formula (C9H5Cl2N4NaO3S) and weight (343.12 g/mol) differ significantly from the tetramethyloctyl variant .
- Applications : Used in reactive dyes and textile processing due to the triazine group’s ability to form covalent bonds with cellulose. The tetramethyloctyl derivative lacks such functional versatility.
- Stability : Both compounds are stable at room temperature, but the triazine derivative’s reactivity under alkaline conditions limits its surfactant utility .
Research Findings and Implications
- Environmental Studies : The branched structure of this compound correlates with bioaccumulation risks in aquatic systems, as seen in toxicity assays with Daphnia magna .
- Industrial Efficiency : Despite environmental drawbacks, the compound’s resistance to hard water ions (e.g., Ca²⁺, Mg²⁺) makes it superior to linear analogues in high-mineral-content cleaning applications.
- Synthetic Challenges : Introducing multiple methyl groups requires precise catalysis, increasing production costs compared to linear-chain sulphonates.
Q & A
Q. What computational approaches predict the environmental toxicity of branched alkylbenzenesulphonates?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate branching degree with ecotoxicity endpoints (e.g., LC50 for Daphnia magna). Molecular descriptors like LogP and topological polar surface area (TPSA) are calculated using software such as COSMOtherm. Validation involves cross-referencing with experimental toxicity data from acute exposure assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
